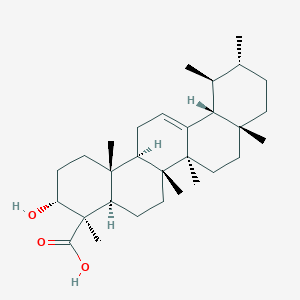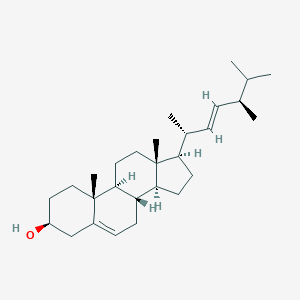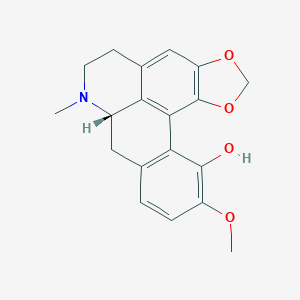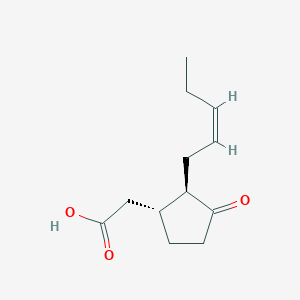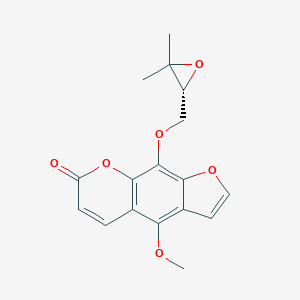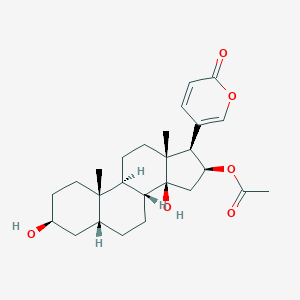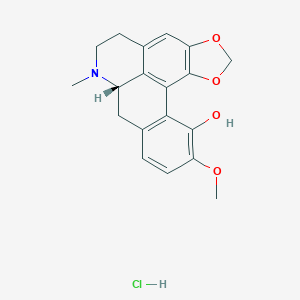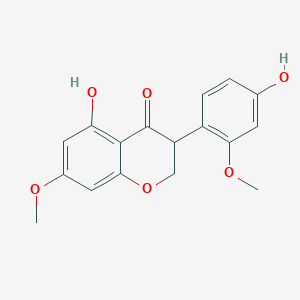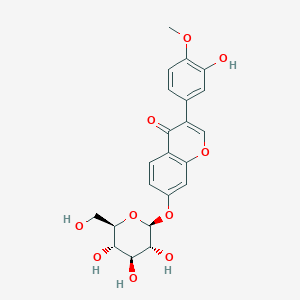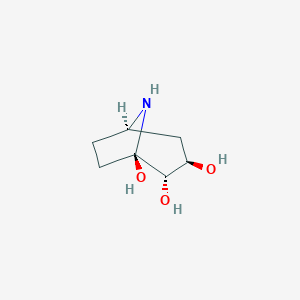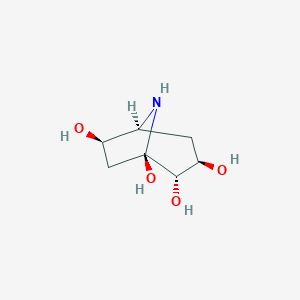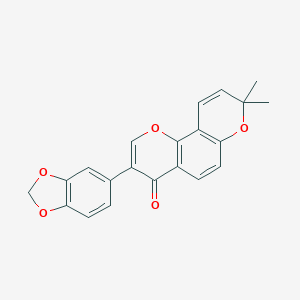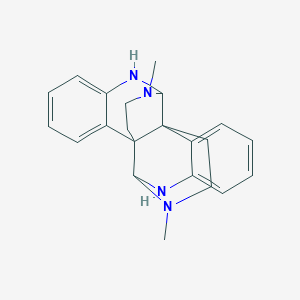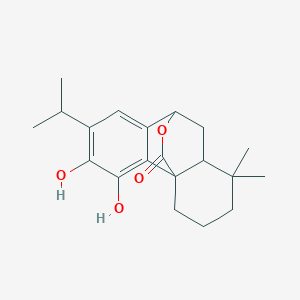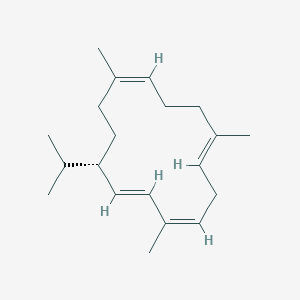
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Descripción general
Descripción
The compound “1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-” is also known as Cembrene C . It has a molecular formula of C20H32 . This compound is a type of cyclotetradecatetraene, which is a class of hydrocarbons characterized by a 14-membered ring structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 14-membered ring and various methyl and isopropyl substituents . The compound has several stereoisomers, which differ in the spatial arrangement of these substituents . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.4681 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the available resources .Aplicaciones Científicas De Investigación
Antibacterial Activity : A study isolated this compound, also known as cembrene, from an endophytic fungus from Taxus yunnanensis. The study found that cembrene exhibited significant antibacterial activities against Staphylococcus aureus, Bacillus subtilis, and Candida albicans, highlighting its potential as an antibacterial agent (Chen, Liu, Gong, & Yang, 2009).
Properties of Hexacyclo Compounds : Research on hexacyclo compounds related to this chemical structure investigated the preparation and properties of derivatives like 6-Trimethylsilyl- and 6-hydroxymethyl-diademane. This research contributes to the understanding of the chemical properties and potential applications of these complex hydrocarbons (de Meijere et al., 2003).
Stereoisomer Studies : Another study focused on the stereoisomers of a similar compound, 3,7,11-trimethyldodeca-2,6,10-triene, providing valuable insights into the geometry of substituted double bonds and differentiating isomers through mass spectrometry (Nishino & Bowers, 1976).
Isomerization Studies : Research into the isomerization of similar structures, such as 1,1-diphenyl-3,4-bis(trimethylsilylmethylene)-1-silacyclopentane, contributes to the broader understanding of the chemical behavior and potential industrial applications of these compounds (Mirza‐Aghayan et al., 2005).
Photolysis Studies : Investigations into the photolysis of compounds like cis- and trans-tetraalkyl-4-methylene-1-pyrazolines provide insights into the retention of configuration and stereoselectivity, relevant for understanding the photochemical behavior of similar complex molecules (Quast & Jakobi, 1991).
Propiedades
IUPAC Name |
(1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12+,17-8+,18-10-,19-11-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHADBQKVWXPPM-PDDCSNRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C/C/C=C(\C=C\[C@@H](CC1)C(C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))- | |
CAS RN |
1898-13-1 | |
| Record name | 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001898131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



